molecular formula C24H28N4O5 B11152163 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11152163
M. Wt: 452.5 g/mol
InChI Key: XTOVOBVUBSWSGL-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its indole core, which is substituted with methoxy groups and a piperazine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, introduction of methoxy groups, and attachment of the piperazine moiety. Common reagents used in these reactions include methoxybenzene, piperazine, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and sustainable process that can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases that involve the central nervous system or other complex biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core and piperazine moiety allow the compound to bind to receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved. Further research is needed to fully elucidate the molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to its combination of an indole core with methoxy and piperazine substituents This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O5/c1-31-17-6-4-16(5-7-17)27-10-12-28(13-11-27)22(29)15-25-24(30)19-14-18-20(32-2)8-9-21(33-3)23(18)26-19/h4-9,14,26H,10-13,15H2,1-3H3,(H,25,30)

InChI Key

XTOVOBVUBSWSGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=C(C=CC(=C4N3)OC)OC

Origin of Product

United States

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